molecular formula C12H13N5O2S2 B10997795 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

Cat. No.: B10997795
M. Wt: 323.4 g/mol
InChI Key: OOSJKGPVDDGLSR-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide” is a complex organic compound that features a thiadiazole ring and a thiopyrano-pyridazinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Thiopyrano-Pyridazinone Moiety: This step may involve the condensation of a suitable diketone with a hydrazine derivative, followed by cyclization.

    Coupling of the Two Fragments: The final step would involve coupling the thiadiazole ring with the thiopyrano-pyridazinone moiety through an acetamide linkage, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiopyrano rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone moiety.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the methyl group on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, the compound might be studied for its potential as an enzyme inhibitor or receptor ligand, given its complex structure.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13N5O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C12H13N5O2S2/c1-7-14-15-12(21-7)13-10(18)5-17-11(19)4-8-6-20-3-2-9(8)16-17/h4H,2-3,5-6H2,1H3,(H,13,15,18)

InChI Key

OOSJKGPVDDGLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=C3CSCCC3=N2

Origin of Product

United States

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